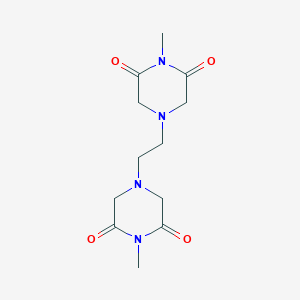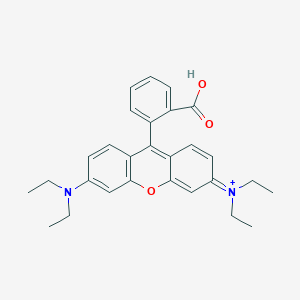
Pigment Violet 1
説明
Synthesis Analysis
Pigment Violet 1 and similar violet pigments can be synthesized through various methods. For example, novel nontoxic violet pigments have been developed through conventional solid-state reactions, as seen in the synthesis of Mn3+-doped LaAlGe2O7, which exhibits vivid violet colors due to Mn3+ d–d transitions (Kim et al., 2017). Another method involves the synthesis of Ba(Zn1−xCox)2Si2O7 solid solutions, which produce blue-violet pigments through the d–d transition of tetrahedrally coordinated Co2+ (Tsukimori et al., 2018).
Molecular Structure Analysis
The molecular structure of Pigment Violet 1 and related pigments significantly influences their color and stability. For example, the structure of a novel violet pigment derived from Shewanella violacea DSS12 showed a broad absorption spectrum from 500 to 700 nm, indicating its violet color is due to a hypsochromic shift caused by the side-by-side orientation of pigment molecules (Kobayashi et al., 2007).
Chemical Reactions and Properties
Pigment Violet 1 and similar pigments undergo various chemical reactions that define their properties. For instance, the synthesis of novel manganese phosphate violet pigments from manganese oxide and phosphoric acid results in materials with specific Lab* color spaces indicative of their violet hue (Onoda et al., 2020).
Physical Properties Analysis
The physical properties, such as color intensity and stability, are key for the application of violet pigments. Research on polymorph prediction of organic pigments, including C.I. Pigment Violet 23, demonstrates the importance of structural analysis for understanding pigment properties (Panina et al., 2008).
Chemical Properties Analysis
The chemical properties of violet pigments, including their reactivity and interaction with other substances, are crucial for their practical use. The synthesis and characterization of (BiRE)2O3 pigments highlight how substitution and doping can affect pigment color and stability, offering insights into the manipulation of pigment properties for specific applications (Rao & Reddy, 2004).
科学的研究の応用
Betacyanin Chemistry and Applications : Betacyanins, which include natural red-violet pigments like Pigment Violet 1, have promising chemical and biological properties for applications in food, pharmaceuticals, and cosmetics. These pigments are gaining attention due to their natural origin and potential health-promoting properties. They are commercially recognized as natural food colorants and exhibit remarkable structural diversity, offering various industrial applications (Kumorkiewicz-Jamro et al., 2021).
Biosynthesis and Applications of Betalain Pigments : Betalains, including Pigment Violet 1, are produced in plants of the Caryophyllales order. They are used for their red-violet and yellow pigments in various industries. The biosynthesis pathway of betalains has been elucidated, allowing for potential engineering in plants and microbes. Betalains are also being explored for their potential uses in research and commercial applications (Polturak & Aharoni, 2018).
Violet Pigment Production from Liquid Pineapple Waste : Research has explored the use of liquid pineapple waste for producing violet pigments, such as Pigment Violet 1, by Chromobacterium violaceum. This study highlights the feasibility of using low-cost growth mediums for large-scale cultivation of violet pigments, which have shown good antimicrobial activity against certain bacteria (Aruldass et al., 2015).
Novel Violet Pigments from Deep-Sea Microorganisms : A new violet pigment derived from Shewanella violacea, a deep-sea microorganism, has been studied for its unique color properties and potential applications. This pigment exhibits a broad absorption spectrum and could offer new possibilities for violet pigment production (Kobayashi et al., 2007).
Synthesis of Novel Manganese Phosphate Violet Pigment : Research has been conducted on synthesizing novel violet pigments from manganese oxide and phosphoric acid. These pigments could offer alternatives for industrial applications in areas requiring violet colorants (Onoda & Kanai, 2020).
Applications in Textile Dyeing : A study on the dyeing efficiency of violet pigment produced from Chromobacterium violaceum PDF23 showed its potential as a natural colorant with antimicrobial and antioxidant properties, suitable for use in the textile industry (Anahas et al., 2022).
Safety And Hazards
Pigment Violet 1 is slightly soluble in water . It is probably non-flammable . It should be stored in a refrigerator . If you spill this chemical, remove all sources of ignition, then dampen the solid spill material with toluene, then transfer the dampened material to a suitable container . Use absorbent paper dampened with toluene to pick up any remaining material . Your contaminated clothing and absorbent paper should be sealed in a vapor-tight plastic bag for eventual disposal . Solvent-wash all contaminated surfaces with toluene followed by washing with a soap and water solution .
特性
IUPAC Name |
[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;dihydrogen phosphate;dioxomolybdenum;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O3.Mo.H3O4P.H2O4S.2O/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;;2*1-5(2,3)4;;/h9-18H,5-8H2,1-4H3;;(H3,1,2,3,4);(H2,1,2,3,4);; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSIIMXPGJKPHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.OP(=O)(O)[O-].OS(=O)(=O)O.O=[Mo]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35MoN2O13PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
766.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. pigment violet 1 is a purple powder. (NTP, 1992) | |
| Record name | C.I. PIGMENT VIOLET 1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20924 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 0.1 mg/mL at 63 °F (NTP, 1992) | |
| Record name | C.I. PIGMENT VIOLET 1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20924 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, molybdatetungstatephosphate | |
CAS RN |
1326-03-0 | |
| Record name | C.I. PIGMENT VIOLET 1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20924 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, molybdatetungstatephosphate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, molybdatetungstatephosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



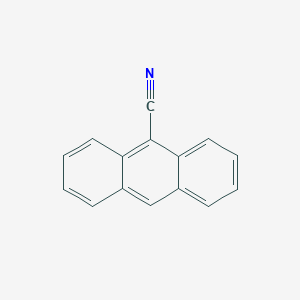
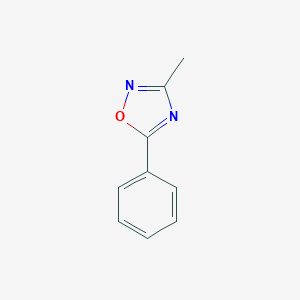
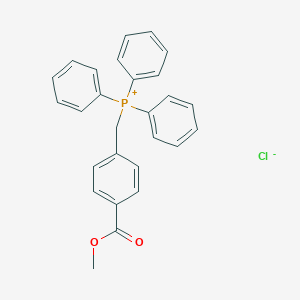
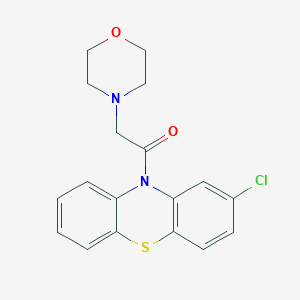
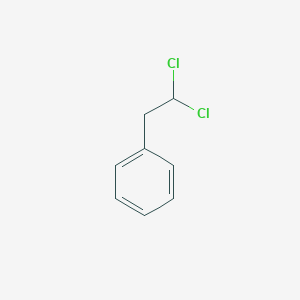

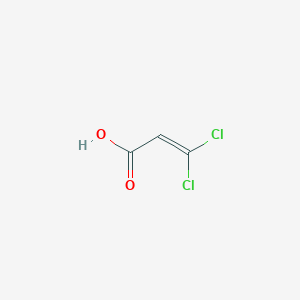
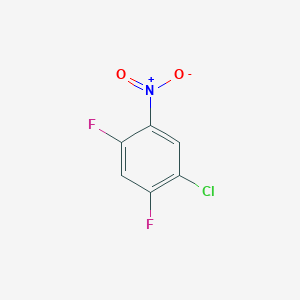
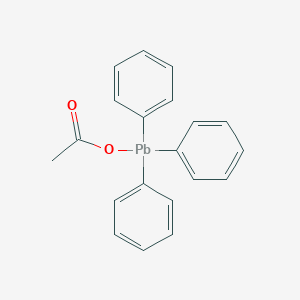
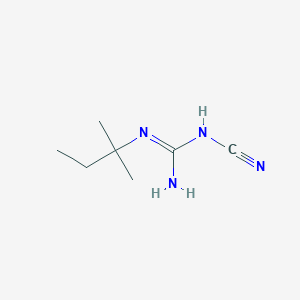
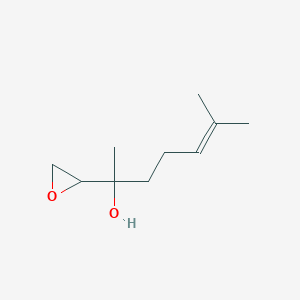
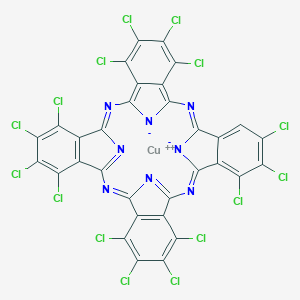
![2-Methyl-[1,8]naphthyridine](/img/structure/B73783.png)
